N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE
Overview
Description
N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzoyl chloride, nitrophenylamine, and chlorophenylpiperazine. These intermediates are then subjected to acylation, nitration, and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, nitric acid, and various catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorophenyl group can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-METHOXYPHENYL)PIPERAZINO]ACETAMIDE
- N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-FLUOROPHENYL)PIPERAZINO]ACETAMIDE
- N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-BROMOPHENYL)PIPERAZINO]ACETAMIDE
Uniqueness
N-(2-BENZOYL-4-NITROPHENYL)-2-[4-(3-CHLOROPHENYL)PIPERAZINO]ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different properties compared to its analogs with methoxy, fluoro, or bromo substituents.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-19-7-4-8-20(15-19)29-13-11-28(12-14-29)17-24(31)27-23-10-9-21(30(33)34)16-22(23)25(32)18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFKGNVSULJLBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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